molecular formula C9H14N2 B8750987 5-Isopropyl-3-methylpyridin-2-amine

5-Isopropyl-3-methylpyridin-2-amine

Cat. No.: B8750987
M. Wt: 150.22 g/mol
InChI Key: SIUQCELBIDIATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-3-methylpyridin-2-amine is a substituted pyridine derivative featuring an amino group at the 2-position, an isopropyl substituent at the 5-position, and a methyl group at the 3-position of the pyridine ring. This compound belongs to the class of aminopyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structural arrangement of substituents on the pyridine ring influences its electronic properties, solubility, and reactivity. For instance, the electron-donating isopropyl and methyl groups may enhance the basicity of the amino group compared to unsubstituted pyridin-2-amine, while steric effects from the isopropyl group could modulate its interactions in catalytic or biological systems .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-5-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11)

InChI Key

SIUQCELBIDIATA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-isopropyl-3-methylpyridin-2-amine, we compare it with structurally analogous pyridine derivatives from the literature and commercial catalogs. Key differences in substituent positions, electronic effects, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Notable Properties/Applications Reference
This compound Methyl (3), Isopropyl (5) Amino (2) C₉H₁₄N₂ Potential ligand or intermediate N/A
5-Chloro-3-iodopyridin-2-amine Chloro (5), Iodo (3) Amino (2) C₅H₄ClIN₂ Halogenated analog; possible Suzuki coupling substrate
2-Chloro-5-methylpyridin-3-amine Chloro (2), Methyl (5) Amino (3) C₆H₇ClN₂ Altered regiochemistry; may affect hydrogen bonding
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo (3), Trifluoromethyl (5) Amino (2) C₆H₄F₃IN₂ Electron-withdrawing CF₃ group; impacts reactivity
Isopropyl-(5-nitro-pyridin-2-yl)-amine Isopropyl (2), Nitro (5) Amino (2) C₈H₁₁N₃O₂ Nitro group enhances electrophilicity; used in redox reactions
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy (2-pyridinyl), Pyridinyl (5) Amino (2), Bipyridine backbone C₁₁H₁₁N₃O Bipyridine structure; potential coordination chemistry applications

Key Insights from Comparison :

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • This compound contains two electron-donating alkyl groups (isopropyl and methyl), which likely increase the electron density at the amino group compared to derivatives with electron-withdrawing substituents like nitro (e.g., ) or trifluoromethyl (e.g., ). This difference may influence its behavior in acid-base reactions or metal coordination. Halogenated Derivatives:
  • Compounds such as 5-chloro-3-iodopyridin-2-amine and 3-iodo-5-(trifluoromethyl)pyridin-2-amine are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of halogens. In contrast, this compound lacks such reactive handles, limiting its direct utility in these transformations.

Regiochemical Variations: The position of substituents significantly impacts molecular interactions.

Steric and Steroelectronic Considerations: The isopropyl group in this compound introduces steric bulk, which may hinder access to the amino group in catalytic or binding applications. This contrasts with smaller substituents like methyl or methoxy groups in other analogs (e.g., ).

Applications :

  • Nitro-substituted derivatives (e.g., ) are often intermediates in the synthesis of amines via reduction. Bipyridine derivatives (e.g., ) are explored in coordination chemistry for metal-organic frameworks (MOFs) or catalysis. The lack of such functional groups in this compound suggests its primary utility lies in niche synthetic or pharmacological contexts.

Research Findings and Gaps

  • Synthetic Routes : While halogenated analogs (e.g., ) are well-documented in cross-coupling reactions, synthetic methodologies for this compound remain underexplored in the provided sources.
  • Physicochemical Data : Experimental data (e.g., pKa, solubility) for this compound are absent in the reviewed materials, necessitating further characterization.
  • Biological Activity: No direct studies on this compound’s bioactivity were identified, though aminopyridines are known for kinase inhibition or antimicrobial properties in related structures .

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